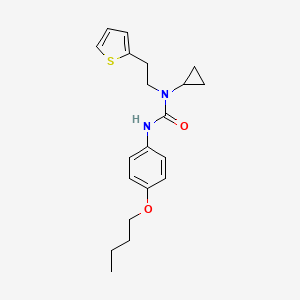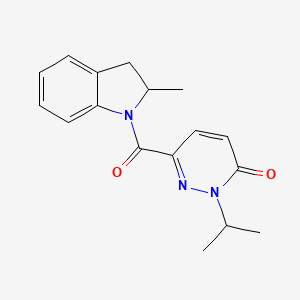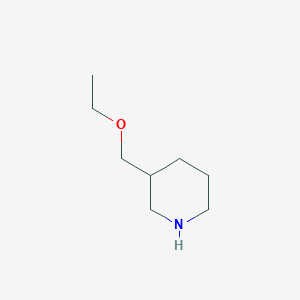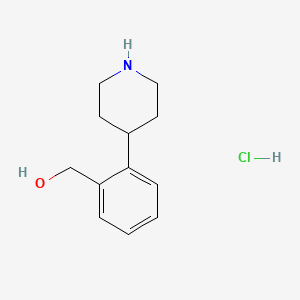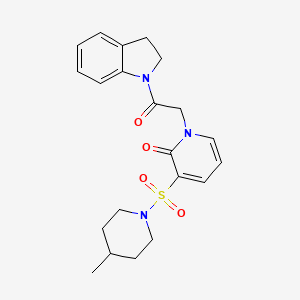
1-(2-(indolin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(indolin-1-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . Indoles are widely distributed in nature and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable . The compound also contains a sulfonyl group, which is a strong electron-withdrawing group and could have significant effects on the reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl group could make it more polar and therefore more soluble in polar solvents . The aromatic indole ring could contribute to its stability and potentially its color .
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Solvent Effects
The synthesis of indolyl-substituted dihydropyridines demonstrates the significant effect of solvent choice on product selectivity. Methanol favors the formation of 1,2-dihydropyridines, while dimethyl sulfoxide (DMSO) leads to 1,4-isomers, showcasing a method for selective synthesis in organic chemistry (Lavilla, Gotsens, & Bosch, 1991).
Multicomponent Reaction for Aminoacylation
A method for aminoacylating indoles and pyrroles involves a one-pot cascade reaction, resulting in oxo-tryptamines and oxo-pyrroloethanamines. This represents an efficient way to introduce aminoacyl groups into heterocycles under mild conditions (Alford & Davies, 2014).
Gold(I)-Catalyzed Cyclization
Gold(I) catalysis is employed to transform N-sulfonylazetidin-2-yl ynones into polysubstituted pyrrolin-4-ones. This method highlights the utility of gold catalysis in organic synthesis, especially for generating heterocycles with potential pharmacological activities (Miaskiewicz et al., 2016).
Sulfenylation of Heterocycles
The sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine and methylsulfenyl chloride demonstrates a method for introducing sulfur functionalities into heterocycles. This technique can be useful in the synthesis of sulfur-containing pharmaceuticals (Gilow et al., 1991).
Antibacterial Evaluation of Sulfonamide Derivatives
Sulfonamide derivatives, including those with piperidine functionalities, have been synthesized and evaluated for their antibacterial properties. This research underlines the potential of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Antioxidant Activity of Indolyl Derivatives
The design and synthesis of indolyl derivatives paired with various heterocycles have been explored for their antioxidant activities. These compounds, particularly effective against ROS, demonstrate the intersection of organic synthesis and biomedical research in identifying potential therapeutic agents (Aziz et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16-8-12-23(13-9-16)29(27,28)19-7-4-11-22(21(19)26)15-20(25)24-14-10-17-5-2-3-6-18(17)24/h2-7,11,16H,8-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBRTZJTASTJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



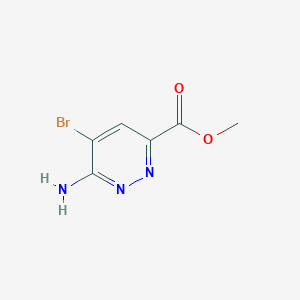
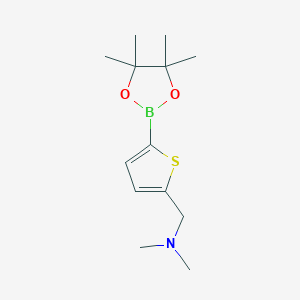
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)
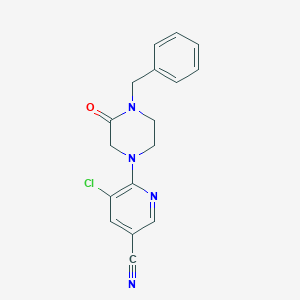
![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
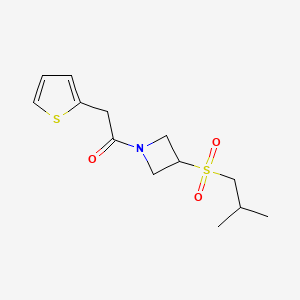
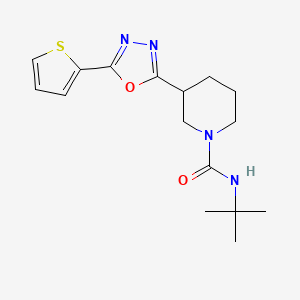
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
